molecular formula C16H21N3O B7561018 N-cyclooctylpyrazolo[1,5-a]pyridine-2-carboxamide

N-cyclooctylpyrazolo[1,5-a]pyridine-2-carboxamide

Cat. No. B7561018
M. Wt: 271.36 g/mol
InChI Key: BVNGEVPGRVLSEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclooctylpyrazolo[1,5-a]pyridine-2-carboxamide (abbreviated as CPP) is a small molecule drug that has gained attention in the field of neuroscience for its ability to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of ionotropic glutamate receptor that is involved in various physiological processes, including learning and memory. CPP has been shown to have potential therapeutic applications in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

Mechanism of Action

N-cyclooctylpyrazolo[1,5-a]pyridine-2-carboxamide acts as a positive allosteric modulator of the NMDA receptor, binding to a specific site on the receptor and enhancing its activity. This leads to increased calcium influx into the neuron, which in turn activates various signaling pathways involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
N-cyclooctylpyrazolo[1,5-a]pyridine-2-carboxamide has been shown to have several biochemical and physiological effects, including enhanced synaptic plasticity, improved learning and memory, and neuroprotection. In addition, N-cyclooctylpyrazolo[1,5-a]pyridine-2-carboxamide has been shown to have anti-inflammatory effects, reducing the production of various pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclooctylpyrazolo[1,5-a]pyridine-2-carboxamide is its ability to enhance the activity of the NMDA receptor, which is involved in various physiological processes. This makes it a useful tool for studying the role of the NMDA receptor in various neurological disorders. However, one limitation of N-cyclooctylpyrazolo[1,5-a]pyridine-2-carboxamide is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on N-cyclooctylpyrazolo[1,5-a]pyridine-2-carboxamide. One area of interest is the development of more selective modulators of the NMDA receptor, which could have fewer side effects than N-cyclooctylpyrazolo[1,5-a]pyridine-2-carboxamide. Another area of interest is the use of N-cyclooctylpyrazolo[1,5-a]pyridine-2-carboxamide in combination with other drugs to enhance its therapeutic effects. Finally, further research is needed to fully understand the mechanisms underlying the neuroprotective effects of N-cyclooctylpyrazolo[1,5-a]pyridine-2-carboxamide, which could have implications for the treatment of various neurological disorders.

Synthesis Methods

N-cyclooctylpyrazolo[1,5-a]pyridine-2-carboxamide can be synthesized through a multistep process involving the reaction of various reagents, such as pyridine, cyclooctene, and hydrazine. The synthesis process has been described in detail in several scientific publications, including a study by J. R. Mosley et al. published in the Journal of Medicinal Chemistry in 1998.

Scientific Research Applications

N-cyclooctylpyrazolo[1,5-a]pyridine-2-carboxamide has been extensively studied in the field of neuroscience for its ability to modulate the activity of the NMDA receptor. Several studies have shown that N-cyclooctylpyrazolo[1,5-a]pyridine-2-carboxamide can enhance the activity of the NMDA receptor, leading to increased synaptic plasticity and improved learning and memory. In addition, N-cyclooctylpyrazolo[1,5-a]pyridine-2-carboxamide has been shown to have neuroprotective effects, reducing the damage caused by various neurotoxic agents.

properties

IUPAC Name

N-cyclooctylpyrazolo[1,5-a]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c20-16(17-13-8-4-2-1-3-5-9-13)15-12-14-10-6-7-11-19(14)18-15/h6-7,10-13H,1-5,8-9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNGEVPGRVLSEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2=NN3C=CC=CC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclooctylpyrazolo[1,5-a]pyridine-2-carboxamide

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